

Chemical Architecture & Structure-Activity Relationship (SAR)

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Compound of Interest

Compound Name: 4-methoxy DiPT (hydrochloride)

Cat. No.: B1163272

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The unique pharmacological signature of 4-MeO-DiPT arises from the interplay between the steric bulk of the N-diisopropyl tail and the electronic properties of the 4-methoxy substituent.

The 4-Position Substituent Effect[1][2]

- **Steric Occlusion:** The methoxy group (-OCH₃) at the 4-position is bulkier than the hydroxyl group (-OH) found in psilocin derivatives. In the orthosteric binding pocket of the 5-HT_{2A} receptor, this additional methyl bulk likely creates steric clash with residues deep in the pocket (specifically residues in Transmembrane Helix 5), reducing binding affinity (K_i) compared to 4-HO-DiPT.
- **Metabolic Stability:** Unlike the ester-linked 4-AcO-DiPT (which hydrolyzes rapidly to 4-HO-DiPT), the ether linkage of 4-MeO-DiPT is more resistant to hydrolysis, requiring hepatic O-demethylation (via CYP2D6) to generate the more potent 4-HO metabolite.

The N,N-Diisopropyl Tail[3]

- **MAO Resistance:** The bulky isopropyl groups render the terminal amine inaccessible to Monoamine Oxidase A (MAO-A), granting the molecule oral bioavailability without the need for MAOIs.
- **Receptor Selectivity:** While N,N-dimethyl (DMT) analogs bind promiscuously, the N,N-diisopropyl substitution generally decreases 5-HT_{2A} affinity but retains or enhances SERT interaction, a critical differentiator for 4-MeO-DiPT.

Pharmacodynamics: The "Self-Limiting" Agonist Hypothesis

4-MeO-DiPT presents a paradox in psychedelic pharmacology: it is a direct agonist that simultaneously elevates endogenous competition.

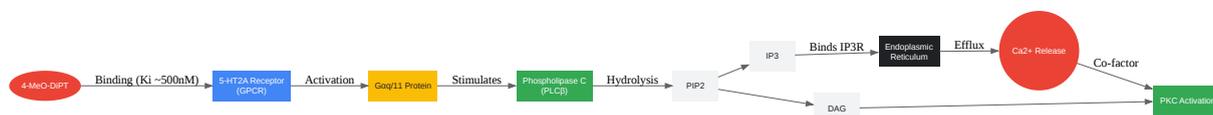
Target	Affinity (Ki)	Efficacy (Emax)	Functional Outcome
SERT	~12 nM	N/A (Inhibitor)	Primary Driver: Blocks reuptake, elevating synaptic 5-HT.
5-HT2A	~500 nM	~92% (Agonist)	Secondary Driver: Direct receptor activation (Psychedelic effects).
5-HT2C	~833 nM	~85% (Agonist)	Modulator: Contributes to anxiogenic or somatic side effects.
5-HT1A	Low Potency	High	Modulator: Contributes to anxiolysis and "warm" subjective tone.

Mechanism of Action:

- **Direct Agonism:** 4-MeO-DiPT binds to the 5-HT2A receptor, stabilizing the active conformation and recruiting Gαq proteins.
- **Competitive Blunting:** Simultaneously, high-potency SERT inhibition floods the synapse with endogenous serotonin (5-HT). Since endogenous 5-HT has high affinity for 5-HT2A, it competes with 4-MeO-DiPT for the binding site. This may explain the compound's reportedly milder, "warmer," and less visual character compared to 4-HO-DiPT.

Signal Transduction Pathways

The following diagram illustrates the canonical Gq-mediated signaling pathway activated by 4-MeO-DiPT at the 5-HT_{2A} receptor, leading to intracellular calcium release.



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Caption: Canonical 5-HT_{2A} signal transduction via Gq/11 coupling, resulting in phosphoinositide hydrolysis and calcium mobilization.

Experimental Protocols for Validation

To empirically validate the mechanism described above, the following self-validating workflows are recommended.

Functional Assay: Calcium Flux (FLIPR)

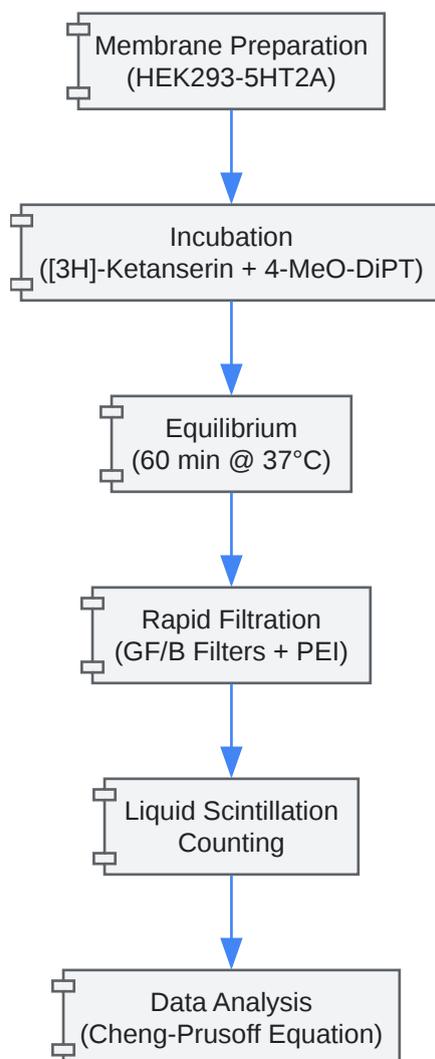
Objective: Determine the functional potency (EC₅₀) and efficacy (E_{max}) of 4-MeO-DiPT relative to 5-HT.

- Cell Line Prep: Use HEK293 cells stably expressing human 5-HT_{2A} (non-inducible).
- Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.
- Baseline: Measure basal fluorescence (excitation 488 nm, emission 525 nm).
- Agonist Addition: Inject 4-MeO-DiPT (1 nM – 100 μM).

- Control: Run parallel wells with 5-HT (Full Agonist) and Ketanserin (Antagonist) to define 100% and 0% response.
- Data Analysis: Plot Sigmoidal Dose-Response curve.

Radioligand Binding (Competition Assay)

Objective: Establish K_i values to confirm low affinity relative to SERT.



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Caption: Workflow for competitive radioligand binding assay using tritiated Ketanserin to determine K_i .

Metabolism & Toxicology[4]

Understanding the metabolic fate is crucial, as 4-MeO-DiPT may act partially as a prodrug.

- Primary Pathway (O-Demethylation):
 - Enzyme: CYP2D6 (Polymorphism in this enzyme significantly affects potency).
 - Reaction: 4-MeO-DiPT

4-HO-DiPT (Active Metabolite).[1]
 - Significance: 4-HO-DiPT is a more potent 5-HT_{2A} agonist.[2][3] Poor metabolizers (CYP2D6 deficient) may experience weaker psychedelic effects but higher serotonergic toxicity due to sustained SERT inhibition by the parent compound.
- Secondary Pathway (N-Dealkylation):
 - Reaction: 4-MeO-DiPT

4-MeO-N-isopropyltryptamine (4-MeO-MiPT).

Toxicological Risk: Due to the dual action (SERT inhibition + 5-HT_{2A} agonism), there is a theoretical risk of Serotonin Syndrome if combined with MAOIs or other SSRIs. The therapeutic index is likely narrower than that of pure agonists like Psilocybin.

References

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